molecular formula C21H28N2O4 B6076938 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

Cat. No. B6076938
M. Wt: 372.5 g/mol
InChI Key: GEXNNXVTPSMKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone, also known as IPP, is a synthetic compound that has gained significant attention in the scientific research community. IPP is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone involves the inhibition of specific enzymes and proteins involved in cellular processes. 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting these enzymes and proteins, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone can disrupt cellular processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have antioxidant properties, making it a potential treatment option for diseases involving oxidative stress. Additionally, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying specific enzymes and proteins. Additionally, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, one limitation of 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone is that it may not be effective in all types of cancer cells, making it important to carefully select the appropriate cell lines for experiments.

Future Directions

There are several future directions for research involving 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone. One area of interest is in the development of combination therapies using 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone and other drugs to enhance its effectiveness. Additionally, there is potential for the development of 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone analogs with improved potency and selectivity. Finally, further research is needed to fully understand the mechanism of action of 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone is a synthetic compound with potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Its small size, low toxicity, and ability to inhibit specific enzymes and proteins make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone and its potential applications in the treatment of various diseases.

Synthesis Methods

1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone can be synthesized using a variety of methods, including the reaction of 3-isopropoxybenzoyl chloride with piperidine followed by the reaction of the resulting compound with 2-oxoethylpyrrolidinone. The synthesis of 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. Additionally, 1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[2-oxo-2-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-15(2)27-18-8-3-6-16(12-18)21(26)17-7-4-10-22(13-17)20(25)14-23-11-5-9-19(23)24/h3,6,8,12,15,17H,4-5,7,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXNNXVTPSMKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(3-Isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

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